molecular formula C13H14N2O B119469 (4-Methoxy-biphenyl-3-YL)-hydrazine CAS No. 149878-66-0

(4-Methoxy-biphenyl-3-YL)-hydrazine

Cat. No.: B119469
CAS No.: 149878-66-0
M. Wt: 214.26 g/mol
InChI Key: RBLBZXMXQHOMHZ-UHFFFAOYSA-N
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Description

(4-Methoxy-biphenyl-3-YL)-hydrazine is an organic compound that belongs to the class of hydrazines It consists of a biphenyl structure with a methoxy group at the 4-position and a hydrazine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-biphenyl-3-YL)-hydrazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-biphenyl and hydrazine hydrate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. The temperature is maintained at around 80-100°C.

    Procedure: 4-methoxy-biphenyl is dissolved in a suitable solvent such as ethanol or methanol. Hydrazine hydrate is then added dropwise to the solution. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to handle bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-biphenyl-3-YL)-hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(4-Methoxy-biphenyl-3-YL)-hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its use as an anti-cancer agent.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4-Methoxy-biphenyl-3-YL)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can trigger various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-biphenyl-4-YL)-hydrazine: Similar structure but with the hydrazine group at the 4-position.

    (4-Methoxy-biphenyl-2-YL)-hydrazine: Similar structure but with the hydrazine group at the 2-position.

    (4-Methoxy-biphenyl-3-YL)-amine: Similar structure but with an amine group instead of a hydrazine group.

Uniqueness

(4-Methoxy-biphenyl-3-YL)-hydrazine is unique due to the specific positioning of the methoxy and hydrazine groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-methoxy-5-phenylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-8-7-11(9-12(13)15-14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLBZXMXQHOMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463794
Record name (4-Methoxy[1,1'-biphenyl]-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149878-66-0
Record name (4-Methoxy[1,1'-biphenyl]-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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